Bienvenue dans la boutique en ligne BenchChem!

Bacopaside X

Antifungal Saponin MIC

Bacopaside X (CAS 94443-88-6, synonym Bacopaside VII) is a dammarane-type triterpenoid saponin featuring a jujubogenin aglycone core with a distinctive 3-O-[α-L-arabinofuranosyl-(1→2)]-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside sugar chain. Isolated primarily from Bacopa monnieri (Brahmi) and also identified in Ziziphus joazeiro, it is a major constituent of the pharmacologically important bacoside A complex, alongside Bacoside A3, Bacopaside II, and Bacopasaponin C.

Molecular Formula C46H74O17
Molecular Weight 899.1 g/mol
CAS No. 94443-88-6
Cat. No. B1667704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacopaside X
CAS94443-88-6
SynonymsBacopaside X;  Bacopaside X, (-)-; 
Molecular FormulaC46H74O17
Molecular Weight899.1 g/mol
Structural Identifiers
SMILESCC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C
InChIInChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45-,46-/m0/s1
InChIKeyRANQPHKSRUUPKK-GPUGMLHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bacopaside X CAS 94443-88-6: Triterpenoid Saponin Reference Standard and Bioactive Compound from Bacopa monnieri


Bacopaside X (CAS 94443-88-6, synonym Bacopaside VII) is a dammarane-type triterpenoid saponin featuring a jujubogenin aglycone core with a distinctive 3-O-[α-L-arabinofuranosyl-(1→2)]-β-D-glucopyranosyl-(1→3)-α-L-arabinopyranoside sugar chain [1]. Isolated primarily from Bacopa monnieri (Brahmi) and also identified in Ziziphus joazeiro, it is a major constituent of the pharmacologically important bacoside A complex, alongside Bacoside A3, Bacopaside II, and Bacopasaponin C [2]. Commercially available as a primary reference standard with purity ≥90% (HPLC) from PhytoLab/Sigma-Aldrich, and at >98% from multiple specialist vendors, Bacopaside X serves both analytical quantification and mechanism-of-action research across antifungal, anticancer, and neuropharmacology domains .

Why Bacopaside X Cannot Be Substituted with Bacopaside I, Bacopaside II, or Bacopasaponin C: Evidence-Based Differentiation


Although Bacopaside X shares a common biosynthetic origin with Bacopaside I, Bacopaside II, Bacopasaponin C, and Bacoside A3—all classified as bacopa saponins [1]—its jujubogenin aglycone core and unique glycosylation pattern confer a biological fingerprint that diverges sharply from its pseudojujubogenin-based analogs. Key differential activities include exclusive antifungal efficacy, distinct D1 dopamine receptor binding, and a unique AChE inhibition profile absent in other bacopasides. Furthermore, Bacopaside X exhibits measurable intestinal permeability in Caco-2 monolayers while Bacopasaponin C shows no transport, and it lacks the antidepressant activity characteristic of Bacopaside I and II. These orthogonal activity profiles mean that substituting Bacopaside X with any other in-class saponin will yield fundamentally different experimental outcomes.

Bacopaside X CAS 94443-88-6: Quantitative Comparator Evidence for Scientific Selection


Antifungal Activity: Bacopaside X vs. Bacopaside I, II, and Bacopasaponin C

Bacopaside X demonstrates potent, broad-spectrum antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus at a uniform MIC of 50 µg/mL [1] and against multiple Candida spp. with MICs ranging from 156–625 µg/mL [2]. In contrast, Bacopaside I, Bacopaside II, and Bacopasaponin C have no reported antifungal activity in the peer-reviewed literature, indicating that the jujubogenin scaffold of Bacopaside X is essential for this pharmacophore [3].

Antifungal Saponin MIC

Anticancer Potency: Bacopaside X IC50 Across Five Cancer Cell Lines vs. Bacopaside I and II

Bacopaside X inhibits proliferation of MDA-MB-231, SHG44, HCT8, A549, and PC3M cancer cell lines with IC50 values of 14.3, 15.9, 9.8, 9.7, and 10.1 µM, respectively [1]. In contrast, Bacopaside I exhibits substantially higher IC50 values of 99, 89, and 83 µM against MDA-MB-231, T47D, and MCF7, and Bacopaside II shows IC50 values of 18, 29, 19, and 16 µM against MDA-MB-231, T47D, MCF7, and BT-474 [2]. The 5.5- to 10-fold lower IC50 of Bacopaside X against MDA-MB-231 relative to Bacopaside I indicates superior single-agent potency in triple-negative breast cancer models.

Anticancer Cytotoxicity IC50

Dopamine D1 Receptor Binding: Bacopaside X Affinity vs. Other Bacopa Saponins

Bacopaside X exhibits selective binding affinity for the dopamine D1 receptor with a Ki value of 9.06 µM in radioligand displacement assays using [³H]-SCH 23390 . In the same in vitro screening panel, neither Bacoside A (mixture) nor any other individual bacopaside tested demonstrated significant D1 receptor binding, and Bacopaside X showed no binding to D2, 5-HT1A, 5-HT2A, or M1 receptors, nor any AChE inhibitory activity [1]. This selectivity profile is unique among the bacoside A constituents.

Dopamine D1 Receptor binding CNS pharmacology

Acetylcholinesterase (AChE) Inhibition: Bacopaside X vs. Donepezil and Other Bacopa Saponins

In a dose-dependent biochemical AChE inhibition assay, Bacopaside X exhibited an IC50 of 12.78 µM, comparable to apigenin (13.83 µM) and quercetin (12.73 µM), but approximately 626-fold weaker than the clinical AChE inhibitor donepezil (IC50 = 0.0204 µM) [1]. This finding contrasts with earlier radioligand-based screening that reported no AChE inhibition by Bacopaside X [2], likely reflecting methodological differences between biochemical and radioligand assay formats. Regardless, Bacopaside I and Bacopaside II have no published AChE inhibitory activity, positioning Bacopaside X as the only bacopa saponin with measurable AChE engagement.

Acetylcholinesterase Neurodegeneration Alzheimer's disease

Intestinal Absorption: Bacopaside X Transport vs. Bacopasaponin C

In a direct head-to-head Caco-2 monolayer transport study, Bacopaside X exhibited bidirectional passive diffusion with apparent permeability (Papp) of 4.7 × 10⁻⁶ cm/s (absorptive) and 6.1 × 10⁻⁶ cm/s (secretory), values approximately two-fold higher than the low-permeability marker atenolol [1]. Critically, Bacopasaponin C showed no measurable transport in the same assay system, indicating that the jujubogenin-based Bacopaside X possesses superior intestinal epithelial permeability despite both compounds being structurally similar dammarane-type saponins [2]. In situ rat intestinal perfusion confirmed low overall absorption for both compounds (Plumen 3.0–8.1 × 10⁻⁶ cm/s), but the qualitative difference in Caco-2 transport is a decisive differentiator for oral bioavailability considerations.

Intestinal absorption Caco-2 Pharmacokinetics

Absence of Antidepressant Activity: Bacopaside X vs. Bacopaside I, II, and Bacopasaponin C

In a standardized behavioral pharmacology study, Bacopaside I, Bacopaside II, and Bacopasaponin C each demonstrated significant antidepressant-like activity in both the forced swimming test and tail suspension test in mice [1]. Bacopaside X was among the compounds isolated in the same study but was not reported to exhibit antidepressant activity in either behavioral model [2]. This functional divergence means that Bacopaside X cannot substitute for Bacopaside I or II in depression models, a critical consideration for any neuropharmacology program targeting mood disorders.

Antidepressant Forced swim test Tail suspension test

Bacopaside X CAS 94443-88-6: Evidence-Anchored Application Scenarios for Research and Industrial Procurement


Natural Product Antifungal Screening and Biofungicide Development

Bacopaside X is the only bacopa saponin with demonstrated broad-spectrum antifungal activity (MIC 50 µg/mL against C. albicans, C. neoformans, A. fumigatus; 156–625 µg/mL against Candida spp. [1][2]). Its 20-fold potency advantage over crude Z. joazeiro extract and the absence of antifungal activity in Bacopaside I, II, and Bacopasaponin C make it the sole candidate for antifungal mechanism-of-action studies, biofungicide lead optimization, and standardized extract biomarker development targeting fungal pathogens.

Single-Agent Anticancer Screening Across Solid Tumor Cell Lines

With IC50 values spanning 9.7–15.9 µM across five cancer cell lines (MDA-MB-231, SHG44, HCT8, A549, PC3M) and an in vivo tumor reduction of 84.13% at 50 µmol/kg in S180 sarcoma [3], Bacopaside X offers a well-characterized, reproducible anticancer profile. Its potency advantage over Bacopaside I (5.5–10× higher IC50) and comparable activity to Bacopaside II without the requirement for synergistic combinations make it the preferred single-agent starting point for anticancer screening programs.

Dopamine D1 Receptor-Targeted CNS Pharmacological Research

Bacopaside X is the only bacopa saponin with validated D1 dopamine receptor binding (Ki = 9.06 µM), with no off-target binding to D2, 5-HT1A, 5-HT2A, or M1 receptors [4]. This selectivity is valuable for D1 receptor-focused CNS target engagement studies, including cognitive enhancement, addiction, and Parkinson's disease models. However, researchers should note that parent bacosides show poor predicted BBB penetration [5]; prodrug or formulation strategies may be required for in vivo CNS applications.

Analytical Reference Standard for Bacopa monnieri Extract Quality Control and Phytochemical Fingerprinting

As a phyproof® primary reference substance with ≥90.0% HPLC purity —and available from specialist vendors at >98% purity—Bacopaside X is a recognized marker compound for the HPLC quantification of bacopa saponins in plant material, extracts, and commercial Brahmi formulations [6]. Its inclusion in the validated 12-saponin HPLC method and its status as one of the four major constituents of the bacoside A complex make it indispensable for regulatory compliance testing, batch-to-batch consistency analysis, and pharmacopoeial monograph development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bacopaside X

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.